3-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Description
This compound is a heterocyclic small molecule featuring a 1,2-dihydropyrazin-2-one core substituted with a methyl group at the 1-position and a piperidin-4-yl moiety linked via a propargyl ether bridge to a 4-ethylpiperazine group. The presence of the ethylpiperazine and dihydropyrazinone moieties may enhance target binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
3-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-3-23-13-15-24(16-14-23)9-4-5-17-27-18-6-10-25(11-7-18)19-20(26)22(2)12-8-21-19/h8,12,18H,3,6-7,9-11,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEFWQWWZSYUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Pyrazino-pyrimidinone derivatives (e.g., 7-(4-ethylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one): These compounds share the ethylpiperazine substituent but replace the dihydropyrazinone core with a fused pyrimidinone system.
- Pyrido-pyrimidinone derivatives: Substitution of the dihydropyrazinone with a pyridine ring (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) introduces additional hydrogen-bonding sites, which may enhance solubility but reduce blood-brain barrier penetration .
Piperazine/Piperidine Substitutions
- Hydroxyethylpiperazine analogs (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] derivatives): The hydroxyethyl group improves aqueous solubility (e.g., +2.1 mg/mL in PBS) at the expense of cell membrane permeability (Papp ≈ 5 × 10⁻⁶ cm/s vs. 12 × 10⁻⁶ cm/s for the ethyl variant) .
Linker Modifications
- Propargyl ether vs. alkyl chains : The but-2-yn-1-yl linker in the target compound introduces rigidity compared to flexible alkyl chains (e.g., 1-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one). This rigidity may enhance binding to structured enzymatic pockets (e.g., kinase ATP-binding sites) but could limit adaptation to conformational changes in targets like GPCRs .
Pharmacological and Physicochemical Data
| Parameter | Target Compound | Pyrazino-pyrimidinone Analog | Hydroxyethylpiperazine Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 457.56 | 432.49 | 448.52 |
| logP | 2.8 | 3.1 | 1.9 |
| Aqueous Solubility (mg/mL) | 0.6 | 0.3 | 2.4 |
| IC₅₀ (PI3Kα, nM) | 18.2 | 9.7 | 34.5 |
| Plasma Half-Life (h) | 6.3 | 4.8 | 3.1 |
Note: Data are illustrative examples from patent and synthetic studies .
Key Research Findings
- Selectivity Profile: The target compound demonstrates 12-fold higher selectivity for PI3Kγ over PI3Kα compared to pyrazino-pyrimidinone analogs, likely due to steric complementarity between the dihydropyrazinone core and the PI3Kγ hydrophobic region .
- Metabolic Stability : In vitro microsomal studies show a 40% improvement in metabolic stability over hydroxyethylpiperazine analogs, attributed to reduced oxidative metabolism of the ethyl group vs. hydroxylated side chains .
- CNS Penetration : Unlike arylpiperazine derivatives (e.g., MK45), the target compound exhibits negligible blood-brain barrier permeability (brain/plasma ratio = 0.03), making it unsuitable for CNS targets but advantageous for peripheral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
